4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include a benzodiazole derivative and a pyrrolidinone derivative. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in bioimaging.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE depends on its specific application. For example:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Fluorescent Properties: The compound may exhibit fluorescence due to its benzodiazole moiety, which can be used in imaging applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-PHENYLPYRROLIDIN-2-ONE
- 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-HYDROXYPHENYL)PYRROLIDIN-2-ONE
Uniqueness
4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to the presence of both the dodecyl and methoxyphenyl groups, which may impart specific chemical and physical properties, such as increased lipophilicity or altered electronic characteristics.
Properties
Molecular Formula |
C30H41N3O2 |
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Molecular Weight |
475.7 g/mol |
IUPAC Name |
4-(1-dodecylbenzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C30H41N3O2/c1-3-4-5-6-7-8-9-10-11-14-21-32-28-16-13-12-15-27(28)31-30(32)24-22-29(34)33(23-24)25-17-19-26(35-2)20-18-25/h12-13,15-20,24H,3-11,14,21-23H2,1-2H3 |
InChI Key |
VNPDQNYVXPCIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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